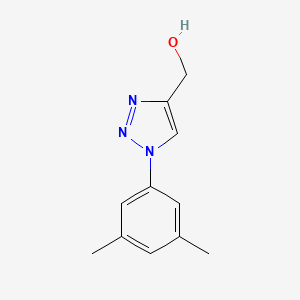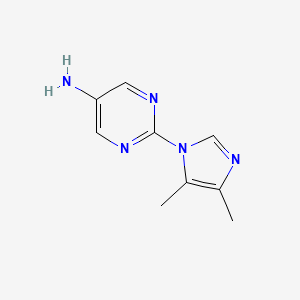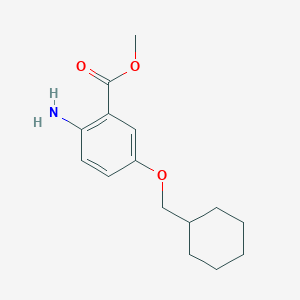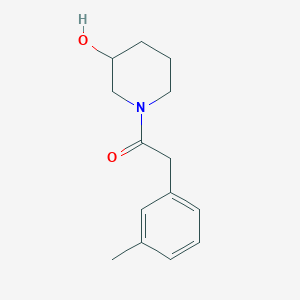
5-(3-Fluorphenyl)-1,2-oxazol-3-amin
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring and the 3-fluorophenyl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxazole ring and the 3-fluorophenyl group. The oxazole ring is aromatic and relatively stable, but can participate in various reactions under certain conditions .Wissenschaftliche Forschungsanwendungen
Antimikrobielle Mittel
Die Grundstruktur von 5-(3-Fluorphenyl)-1,2-oxazol-3-amin wurde als potenzielles Gerüst für die Entwicklung neuer antimikrobieller Mittel identifiziert. Das Vorhandensein des 3-Fluorphenyl-Moleküls deutet darauf hin, dass es wirksam sein könnte, die Entwicklung resistenter Formen von Bakterien und Pilzen zu verhindern. Diese Verbindung könnte als Ausgangspunkt für die Synthese von Substanzen mit moderater antifungaler Aktivität gegen Arten wie Candida spp. dienen .
Krebsforschung
In der Krebsforschung ist die 3-Fluorphenyl-Gruppe innerhalb dieser Verbindung von Interesse aufgrund ihrer potenziellen Rolle bei der Hemmung von Enzymen innerhalb des Kynurenin-Wegs. Dieser Weg wird häufig bei Krebs aktiviert, und seine Hemmung könnte eine Strategie zur Krebsbehandlung sein. Die Struktur der Verbindung könnte so modifiziert werden, dass ihre pan-inhibitorische Potenz verbessert wird, was möglicherweise zu neuen Krebstherapien führt .
Arzneimittelentwicklung
Das This compound kann in der Arzneimittelentwicklung verwendet werden, insbesondere durch bioisosteren Ersatz. Der Austausch eines Phenylrings durch eine Ferrocenyl-Gruppe könnte beispielsweise zu Verbindungen mit verbesserter Potenz und Selektivität führen. Dieser Ansatz könnte zu neuen Medikamenten mit verbesserten therapeutischen Profilen führen .
Synthese von Schiff-Basen
Diese Verbindung kann als Vorläufer bei der Synthese von Schiff-Basen dienen, einer Klasse organischer Verbindungen mit verschiedenen Anwendungen, darunter als Liganden in der Koordinationschemie. Von dieser Verbindung abgeleitete Schiff-Basen könnten einzigartige Eigenschaften aufweisen, die in der Materialwissenschaft und Katalyse nützlich sind .
Molekulardocking-Studien
This compound: Derivate können in Molekulardocking-Studien verwendet werden, um den Mechanismus der antibakteriellen und antifungalen Aktivität aufzuklären. Diese Studien können helfen zu verstehen, wie diese Verbindungen mit biologischen Zielstrukturen interagieren, z. B. mit Topoisomerase IV und Dihydrofolat-Reduktase, die im Lebenszyklus von Krankheitserregern entscheidend sind .
Zytotoxizitätsbewertung
Die Verbindung kann verwendet werden, um die Zytotoxizität in verschiedenen Zelllinien zu bewerten. Dies ist wichtig, um das Sicherheitsprofil neuer Medikamente zu bestimmen und ihre potenziellen Nebenwirkungen zu verstehen. Dies ist ein kritischer Schritt im Arzneimittelentwicklungsprozess, um sicherzustellen, dass nur Verbindungen mit akzeptablen Sicherheitsmargen in klinische Studien gelangen .
Antifungale Aktivität
Spezielle Derivate von This compound haben sich in antifungalen Anwendungen vielversprechend gezeigt. Sie könnten weiterentwickelt werden, um opportunistische Pilzinfektionen zu behandeln, die ein erhebliches Problem für immungeschwächte Patienten darstellen, z. B. für Patienten, die sich einer Chemotherapie unterziehen oder nach einer Organtransplantation .
Resistenzmechanismusstudie
Die Untersuchung der Resistenzmechanismen gegen bestehende Medikamente ist entscheidend für die Entwicklung neuer Behandlungen. This compound und seine Derivate können verwendet werden, um zu untersuchen, wie Krankheitserreger Resistenzen entwickeln, was zur Entwicklung effektiverer und langanhaltender antimikrobieller Therapien führt .
Wirkmechanismus
Target of Action
The primary target of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine is the protease-activated receptor 1 (PAR-1), also known as the thrombin receptor . This receptor is highly expressed on platelets and plays a crucial role in mediating thrombotic response .
Mode of Action
5-(3-Fluorophenyl)-1,2-oxazol-3-amine functions as an antagonist of the PAR-1 receptor . It inhibits thrombin-related platelet aggregation, which is a different pathway from other antiplatelet medications, such as aspirin and P2Y12 inhibitors .
Biochemical Pathways
The compound affects the purine and pyrimidine salvage pathways . These pathways are crucial for the synthesis of many different nucleic acid components. Enzymes from these routes, such as nucleoside phosphorylases, nucleoside kinases, 2′-deoxyribosyltransferases, phosphoribosyl transferases, or deaminases, have been successfully employed as biocatalysts in the production of nucleobase, nucleoside, or nucleotide analogs .
Pharmacokinetics
The pharmacokinetic properties of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine include high bioavailability, extensive protein binding, and hepatic metabolism primarily via the CYP3A enzymes . The compound has a long elimination half-life, and it is excreted through feces and urine . These properties impact the compound’s bioavailability and its overall therapeutic effect.
Result of Action
The molecular and cellular effects of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine’s action include the inhibition of platelet aggregation and the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine. For instance, the compound’s action can be affected by the presence of strong CYP3A4 inhibitors or inducers, which can alter its metabolism . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and temperature .
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Fluorophenyl)-1,2-oxazol-3-amine is a useful compound for laboratory experiments due to its low toxicity and its ability to be easily synthesized. It is also relatively inexpensive and can be synthesized in large quantities. However, its mechanism of action is not fully understood and its effects on humans is still unknown.
Zukünftige Richtungen
There are a variety of potential future directions for research on 5-(3-Fluorophenyl)-1,2-oxazol-3-amine. These include further studies on its mechanism of action, its effects on humans, and its potential applications in the treatment of various diseases. Additionally, further research could be conducted on the synthesis of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine and its derivatives, as well as its potential uses in the synthesis of other compounds. Finally, further studies could be conducted to determine the toxicity of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine and its derivatives.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(3-fluorophenyl)-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-2-6(4-7)8-5-9(11)12-13-8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJLOFXXXNEIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{thieno[3,2-c]pyridin-4-yl}pyrrolidin-3-amine](/img/structure/B1467209.png)

![2-Ethoxy-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1467218.png)

![[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol](/img/structure/B1467220.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1467222.png)

![4-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B1467225.png)
![{1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467226.png)
![(Hexan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1467227.png)


![{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467231.png)
![3-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B1467232.png)